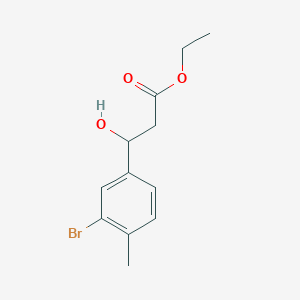

Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate

Description

Properties

Molecular Formula |

C12H15BrO3 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9/h4-6,11,14H,3,7H2,1-2H3 |

InChI Key |

WULPWEWNSJDRHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1)C)Br)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate

General Synthetic Strategy

The synthesis of this compound generally involves the formation of the hydroxypropanoate ester bearing the substituted phenyl group. The key transformations include:

- Esterification of the corresponding 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoic acid or its precursors.

- Introduction of the hydroxy group at the 3-position of the propanoate chain.

- Incorporation of the bromine and methyl substituents on the aromatic ring prior to or during the synthesis.

Specific Synthetic Routes

Esterification Route

One common approach is the esterification of 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoic acid with ethanol under acidic conditions, typically using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux to ensure complete conversion of the acid to the ethyl ester.

$$

\text{3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoic acid} + \text{Ethanol} \xrightarrow[\text{Reflux}]{\text{Acid catalyst}} \text{this compound} + \text{H}_2\text{O}

$$

The reaction is typically followed by purification via column chromatography or recrystallization to isolate the pure ester.

Nucleophilic Addition to Ethyl Bromoacetate

Another synthetic approach involves the nucleophilic addition of 3-bromo-4-methylphenyl derivatives to ethyl bromoacetate or related haloacetates to build the hydroxypropanoate framework.

For example, reacting ethyl bromoacetate with 3-bromo-4-methylphenol or its organometallic derivatives under basic or catalytic conditions can yield the desired hydroxy ester after hydrolysis or workup.

One-Pot Bromopropionate Synthesis (Patent Method)

A patented industrial method for preparing 3-bromopropionate esters, which can be adapted for the target compound, involves:

- Using an acrylate ester (e.g., ethyl acrylate) as the starting material.

- Adding an alcohol solvent (ethanol or methanol) and a polymerization inhibitor such as hydroquinone.

- Slowly adding acetyl bromide at room temperature with stirring.

- Heating the reaction mixture to 50–60 °C for 0.5–1.5 hours.

- After completion, recovering alcohol solvent and acetate by-products by distillation.

- Isolating the 3-bromopropionate ester by vacuum distillation.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Ethyl acrylate (1 mol), Methanol (5 mol), Hydroquinone (0.5 g), Room temp stirring | Preparation of reaction mixture |

| 2 | Dropwise addition of acetyl bromide (1.1 mol) | Bromination reaction initiated |

| 3 | Stirring at room temp for 1 hour, then heating to 55 °C for 1 hour | Completion of bromination |

| 4 | Normal pressure distillation | Recovery of methanol and by-products |

| 5 | Vacuum distillation | Isolation of 3-bromo-propionic acid ethyl ester (yield ~51%) |

This method is advantageous due to its "one-pot" nature, fewer steps, high yield, and ease of by-product recovery, making it suitable for scale-up.

Biocatalytic Reduction Route

A research study reported the biocatalytic asymmetric reduction of ethyl 3-bromo-2-oxopropanoate to produce enantiomerically enriched (S)-ethyl 3-bromo-2-hydroxypropanoate, which is closely related to the target compound. This method uses whole-cell catalysts (e.g., Candida parapsilosis) under mild conditions, achieving good enantioselectivity and yield within 4 hours.

This biocatalytic approach highlights an environmentally friendly and stereoselective alternative to chemical synthesis, potentially applicable to the preparation of this compound derivatives by modifying the aromatic substituents.

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Yield/Notes |

|---|---|---|---|---|

| Esterification | 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoic acid + Ethanol | Acid catalyst, reflux | Straightforward, widely used | High yield typical |

| Nucleophilic Addition | Ethyl bromoacetate + 3-bromo-4-methylphenyl derivatives | Base or catalyst, controlled addition | Builds hydroxypropanoate framework | Moderate to high yield |

| One-Pot Bromopropionate Synthesis (Patent) | Ethyl acrylate + Acetyl bromide + Alcohol solvent | Room temp stirring + heating, polymerization inhibitor | Few steps, scalable, high yield | ~51% isolated yield for analogous esters |

| Biocatalytic Reduction | Ethyl 3-bromo-2-oxopropanoate | Whole-cell catalyst, ambient conditions | Enantioselective, green chemistry | Good enantiomeric excess, mild conditions |

Research Data and Analysis

- The one-pot bromopropionate synthesis method offers industrial scalability with efficient solvent and by-product recovery, reducing waste and improving sustainability.

- Biocatalytic methods provide stereoselective access to hydroxy esters, which is valuable for producing chiral compounds with potential pharmaceutical applications.

- Esterification remains a reliable laboratory-scale method for preparing this compound with high purity.

- Reaction monitoring by chromatographic techniques and purification by column chromatography or distillation are standard to ensure product integrity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 3-(3-Bromo-4-methylphenyl)-3-oxopropanoate.

Reduction: Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanol.

Substitution: Ethyl 3-(3-Amino-4-methylphenyl)-3-hydroxypropanoate or Ethyl 3-(3-Mercapto-4-methylphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate is a synthetic compound that is characterized by a unique molecular structure that includes a bromine atom and a hydroxyl group. It has garnered attention in medicinal and synthetic organic chemistry because of its potential biological activities.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of more complex organic molecules.

- Biology It serves as a probe to study enzyme-substrate interactions because of its unique structural features.

- Industry It is used in the production of specialty chemicals and materials with specific properties.

Research into the biological activity of ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate indicates potential antimicrobial and anticancer properties. It has been shown to interact with various biological pathways, including modulation of oxidative stress responses. The compound may influence cellular processes such as signaling pathways and gene expression, leading to the production of reactive oxygen species (ROS) like nitric oxide and superoxide.

Several case studies have investigated the biological activity of structurally related compounds:

- Study on Anti-cytomegalovirus Activity: A related compound demonstrated significant anti-HCMV activity at concentrations lower than traditional antiviral drugs like ganciclovir. This suggests that this compound may also exhibit similar antiviral properties.

- Research on Inflammatory Response: Compounds with similar hydroxyl and halogen functionalities have shown promise in reducing inflammatory markers in vitro, indicating a potential pathway for therapeutic development.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydroxy group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The ester group can undergo hydrolysis to release the active hydroxypropanoic acid, which further interacts with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Key Structural Differences in Phenyl-Substituted β-Hydroxy Propanoates

Key Observations :

- Methoxy vs. Methyl : The methoxy group in is electron-donating, increasing aromatic ring electron density, whereas the methyl group in the target compound provides steric bulk without significant electronic effects .

- Ketone vs. Hydroxyl: Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate lacks a hydroxyl group, reducing hydrogen-bonding capacity and acidity compared to the target compound .

Key Observations :

- Lipophilicity : The bromo and methyl groups in the target compound increase logP compared to the unsubstituted analog (logP = -0.068), enhancing membrane permeability .

- Synthesis : Asymmetric catalytic methods (e.g., enantio-relay catalysis ) or kinetic resolution via Mosher’s esters are common for β-hydroxy esters. The target compound’s synthesis likely involves similar strategies.

Biological Activity

Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom and a hydroxyl group. This compound has garnered attention in the fields of medicinal and synthetic organic chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C12H15BrO3

- Molar Mass : 287.15 g/mol

- Functional Groups : Ester, Hydroxyl

The presence of the bromine atom at the meta position relative to a methyl group on the phenyl ring enhances the compound's reactivity and binding affinity to biological targets. The hydroxyl group contributes to its potential for hydrogen bonding, influencing its interaction with biomolecules.

Synthesis Methods

The synthesis of this compound typically involves various organic reactions, including:

- Esterification : Reacting ethyl bromoacetate with 3-bromo-4-methylphenol.

- Hydrolysis : Converting esters to their corresponding acids and alcohols under acidic or basic conditions.

These methods allow for modifications that enhance the compound's biological activity.

Biological Activity

Research has indicated several potential biological activities linked to this compound:

1. Anti-inflammatory Effects

Studies suggest that compounds with similar structures exhibit anti-inflammatory properties. The bromine substitution may enhance these effects by increasing binding affinity to inflammatory mediators.

3. Cytotoxicity

Preliminary studies indicate that this compound may possess cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism likely involves disruption of cellular pathways through interaction with specific receptors or enzymes.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | C12H14F1O4B1 | Contains fluorine; studied for medicinal applications. |

| Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate | C12H15BrO3 | Different bromine positioning; potential pharmaceutical uses. |

| Methyl (3R)-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate | C12H14BrF1O3 | Contains fluorine; investigated for biological activity. |

This table illustrates how variations in halogen substitution and functional groups can significantly influence the biological properties of these compounds.

Case Studies

Several case studies have investigated the biological activity of structurally related compounds:

- Study on Anti-cytomegalovirus Activity : A related compound demonstrated significant anti-HCMV activity at concentrations lower than traditional antiviral drugs like ganciclovir . This suggests that this compound may also exhibit similar antiviral properties.

- Research on Inflammatory Response : Compounds with similar hydroxyl and halogen functionalities have shown promise in reducing inflammatory markers in vitro, indicating a potential pathway for therapeutic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via esterification or coupling reactions. For example, tert-butyl 3-hydroxypropanoate has been activated using carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) in anhydrous dichloromethane under inert conditions, achieving ~81% yield after purification via silica column chromatography with ethyl acetate/hexane gradients . Optimization involves controlling moisture levels, stoichiometric ratios of activating agents, and reaction time. Parallel monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

- Methodological Answer :

- NMR : and NMR identify functional groups (e.g., hydroxyl at δ 1.8–2.5 ppm, ester carbonyl at ~170 ppm) and confirm bromine/methyl substitution on the phenyl ring .

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) validates molecular weight (expected: ~287.1 g/mol for CHBrO) and isotopic patterns for bromine .

- Chromatography : HPLC with UV detection (λ ~210–260 nm) assesses purity, while GC-MS monitors volatile byproducts .

Q. How does the hydroxyl group in this compound influence its reactivity under basic or acidic conditions?

- Methodological Answer : The β-hydroxy ester moiety is prone to dehydration under acidic conditions (e.g., HSO), forming α,β-unsaturated esters. Under basic conditions (e.g., NaOH), saponification may occur, yielding the corresponding carboxylic acid. Controlled oxidation (e.g., PCC) can convert the hydroxyl group to a ketone, while nucleophilic substitution (e.g., SOCl) replaces it with halogens .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of bromine substitution in related arylpropanoate derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian) model electron density distribution on the phenyl ring to predict electrophilic substitution sites. For 3-bromo-4-methyl derivatives, meta-directing effects of the methyl group and ortho/para activation by electron-donating substituents are analyzed using Fukui indices or molecular electrostatic potential maps . Experimental validation via Suzuki-Miyaura coupling with boronic acids (e.g., 3-Bromo-4-methylphenylboronic acid) is recommended .

Q. What strategies mitigate competing side reactions during large-scale synthesis of β-hydroxy esters?

- Methodological Answer :

- Temperature Control : Slow addition of reagents at 0–5°C minimizes exothermic side reactions (e.g., dimerization).

- Protection/Deprotection : Temporarily protecting the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) prevents undesired oxidation or elimination .

- Catalyst Screening : Use of EDC/HOBt instead of DCC reduces insoluble byproduct formation .

Q. How can enzymatic pathways be leveraged to synthesize or modify this compound?

- Methodological Answer : Enzymes like 3-hydroxypropanoate dehydrogenase (EC 1.1.1.298) catalyze reversible redox reactions between malonate semialdehyde and 3-hydroxypropanoate. Immobilized enzymes in bioreactors enable stereoselective synthesis under mild pH (7–8) and temperature (25–37°C) conditions. Activity assays (e.g., NADPH consumption at 340 nm) optimize enzyme-substrate ratios .

Q. What are the challenges in analyzing stereochemical outcomes of derivatives, and how can they be resolved?

- Methodological Answer : Chiral HPLC (e.g., Chiracel OD column) or polarimetry distinguishes enantiomers. For diastereomers, NOESY NMR correlations identify spatial proximity of substituents. X-ray crystallography provides definitive stereochemical assignments but requires high-purity crystals grown via vapor diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.